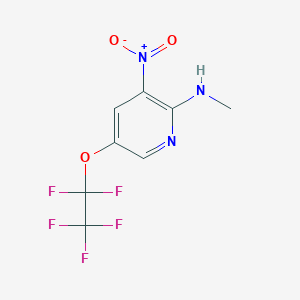
N-Methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine” is a nitro compound with a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a methyl group (CH3), a nitro group (NO2), and a pentafluoroethoxy group (C2F5O) attached to the pyridine ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, nitropyridines can be synthesized through various methods. One common method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to yield 3-nitropyridine .Chemical Reactions Analysis
Nitropyridines can undergo various reactions. For instance, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . They can also be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Nitro compounds generally have high dipole moments and lower volatility compared to ketones of about the same molecular weight . They can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanism Insights
- Three-Component Condensation Reactions : A study demonstrated the use of primary amines, including p-nitroaniline, in three-component reactions leading to aminomethylenebisphosphonates, highlighting applications in synthesizing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. The study provided insights into the reaction mechanism and the structural complexity of the final products (Dabrowska et al., 2009).
Catalytic Amination and Modification
- Nitrogen-Heteroaryl Methyl Ether Amination : A catalytic system involving Ni(0)/NHC was shown to promote the amination of N-heteroaryl methyl ethers, including pyridine derivatives, facilitating the formation of aminopyridines. This process underscores the significance of catalytic amination in accessing important heteroaromatic compounds (Tobisu et al., 2012).
Novel Syntheses of Heterocyclic Compounds
- Domino Reactions for Pyrazolo[3,4-b]pyridines : Research into l-proline-catalyzed domino reactions led to the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. These reactions demonstrate the creation of complex heterocyclic structures in a single operational step, illustrating the utility of such methodologies in synthesizing novel compounds (Gunasekaran et al., 2014).
Non-Linear Optical Materials
- Structure-Property Analysis in Non-Linear Optical Materials : A study explored the impact of small structural modifications on the solid-state non-linear optical properties of derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine. This research highlights the role of molecular conformation and intermolecular interactions in determining material properties, valuable for designing advanced optical materials (Langley et al., 2001).
N-Methylation and Amine Modification
- N-Methylation with CO2/H2 Catalysis : The use of Pd/CuZrOx catalysts for the N-methylation of amines and nitro compounds under mild conditions showcases an efficient approach to amine modification. Such methodologies are crucial for synthesizing N-methylated derivatives with potential applications in various fields (Cui et al., 2014).
Eigenschaften
IUPAC Name |
N-methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N3O3/c1-14-6-5(16(17)18)2-4(3-15-6)19-8(12,13)7(9,10)11/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJOMMSFTRSLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)OC(C(F)(F)F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)
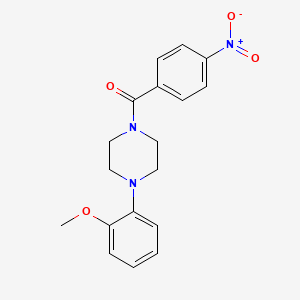
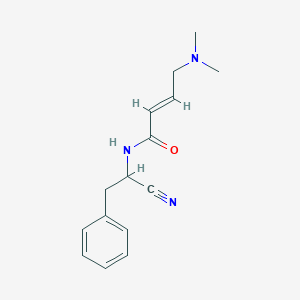

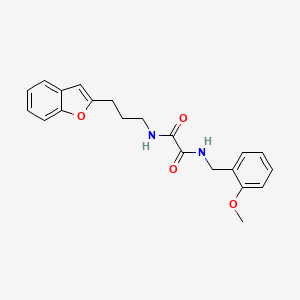
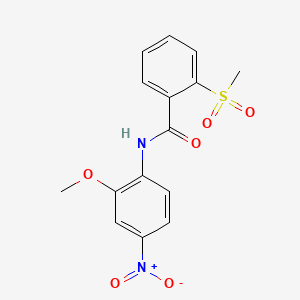
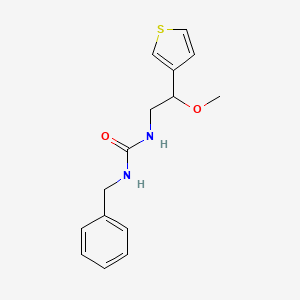
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)

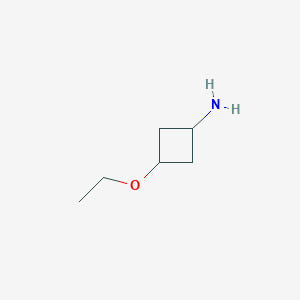
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)
![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)